1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Lactate dehydrogenase A Cancer metabolism Glycolysis inhibition

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-22-3) is a synthetic diaryl urea derivative that incorporates a naphthalen-1-ylmethyl domain and a pyrazolo[1,5-a]pyridin-3-ylmethyl core connected through a central urea linkage. It belongs to the broader class of pyrazolyl-urea kinase inhibitors exemplified by the clinical candidate BIRB 796 (doramapimod).

Molecular Formula C20H18N4O
Molecular Weight 330.391
CAS No. 1396879-22-3
Cat. No. B2639024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396879-22-3
Molecular FormulaC20H18N4O
Molecular Weight330.391
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C4C=CC=CN4N=C3
InChIInChI=1S/C20H18N4O/c25-20(22-13-17-14-23-24-11-4-3-10-19(17)24)21-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,14H,12-13H2,(H2,21,22,25)
InChIKeyJSVSPDLDHPWJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-22-3): Chemical Identity and Procurement Baseline


1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-22-3) is a synthetic diaryl urea derivative that incorporates a naphthalen-1-ylmethyl domain and a pyrazolo[1,5-a]pyridin-3-ylmethyl core connected through a central urea linkage. It belongs to the broader class of pyrazolyl-urea kinase inhibitors exemplified by the clinical candidate BIRB 796 (doramapimod) [1]. The compound appears in the patent literature within the genus of lactate dehydrogenase (LDH) inhibitors claimed in US 10,961,200 and US 11,247,971, specifically designated as Compound 156 [2]. Its biochemical annotation in BindingDB (BDBM50250651; CHEMBL4092360) documents inhibition of human liver LDHA with an IC₅₀ of 6.23 × 10³ nM [2].

Why Generic Substitution of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Is Not Advisable Without Quantitative Evidence


Within the pyrazolo[1,5-a]pyridine urea chemotype, even conservative changes to the aryl-methyl substituent can shift the primary target from p38 MAP kinase to LDH, MARK, RET, NAMPT, or ion channels [1]. For example, replacement of the naphthalen-1-ylmethyl group with a 2-methoxyphenyl group yields a NAMPT activator instead of an LDH inhibitor , while retaining the pyrazolo[1,5-a]pyridin-3-ylmethyl urea scaffold but moving the urea attachment from the 3- to the 5-position of the pyrazolo[1,5-a]pyridine ring produces compounds with distinct pharmacological profiles [2]. These liability shifts mean that two compounds that appear structurally interchangeable by simple visual inspection can exhibit orthogonal biological activities, making generic substitution without target-specific quantitative data unreliable for reproducible research.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea vs. Structural Analogs


LDHA Inhibition Potency: Target Compound vs. LDH-IN-1 and GNE-140

In a diaphorase/resazurin-coupled fluorescence assay using human liver LDHA with sodium pyruvate as substrate, 1-(naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (Compound 156) exhibited an IC₅₀ of 6.23 × 10³ nM [1]. By comparison, the pyrazole-based LDH inhibitor LDH-IN-1 (US 10,961,200 Compound 276) demonstrated an IC₅₀ of 32 nM against LDHA under comparable conditions , representing an approximately 195-fold greater potency. GNE-140, a structurally distinct LDH inhibitor, showed an IC₅₀ of 1.44 × 10³ nM in a cellular LDH activity assay (human A673 cells) [2], placing the target compound's biochemical potency approximately 4.3-fold weaker than GNE-140. This moderate potency profile of the target compound distinguishes it from highly potent LDH inhibitors and may be advantageous in experimental settings where complete LDH ablation is undesirable.

Lactate dehydrogenase A Cancer metabolism Glycolysis inhibition

Structural Differentiation via Naphthalen-1-ylmethyl Substituent: Impact on Target Engagement Profile

The pyrazolyl-urea chemotype is canonically associated with p38α MAP kinase inhibition, exemplified by BIRB 796 which achieves a Kd of 50–100 pM against p38α [1]. BIRB 796 employs a 5-tert-butyl-2-p-tolyl-pyrazol-3-yl urea pharmacophore in combination with a 4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl domain. In contrast, the target compound replaces the elaborate BIRB 796 pharmacophore with a simplified naphthalen-1-ylmethyl group on one urea nitrogen and an unsubstituted pyrazolo[1,5-a]pyridin-3-ylmethyl on the other, resulting in a shift of annotated activity from p38 kinase inhibition to LDHA inhibition [2]. This structural simplification eliminates the ATP-pocket-directed morpholino-ethoxy extension present in BIRB 796 while retaining the naphthalene lipophilic anchor, a molecular design choice that redirects target engagement away from the MAP kinase family.

Kinase inhibitor selectivity Pyrazolyl-urea SAR p38 MAP kinase

NaV1.7 Ion Channel Antagonist Activity vs. In-Class Pyrazolyl-Ureas

A structurally related pyrazolo[1,5-a]pyridine urea derivative (BindingDB BDBM50379389; CHEMBL2010816) has been characterized as a human NaV1.7 channel antagonist with IC₅₀ values of 240 nM (partially inactivated state) and 3.00 × 10³ nM (non-inactivated state) in PatchXpress and manual patch clamp assays using HEK293 cells [1]. Documentation for the target compound lacks NaV1.7 annotation, suggesting that the naphthalen-1-ylmethyl substitution may abrogate or substantially reduce activity at voltage-gated sodium channels compared to analogs bearing alternative aryl-urea substituents. This functional divergence means that researchers seeking NaV1.7 pharmacology should verify the specific compound identity rather than assuming class-level sodium channel activity.

NaV1.7 channel Pain research Ion channel pharmacology

Recommended Research Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea


Low-Potency LDHA Probe for Metabolic Titration Studies

With an LDHA IC₅₀ of 6.23 µM, this compound is suited for experiments requiring moderate, titratable inhibition of lactate dehydrogenase A rather than complete enzymatic blockade. In cancer cell lines where LDHA knockdown or potent inhibition (e.g., LDH-IN-1 at 32 nM) induces rapid metabolic crisis, the target compound's weaker potency may enable graded dose-response studies of the metabolic threshold required for proliferation arrest, serving as a complementary tool to sub-nanomolar LDH inhibitors [1].

Negative Control for p38 MAP Kinase Screening Cascades

Because the compound lacks the pyrazole tert-butyl/tolyl and ATP-pocket morpholino-ethoxy substituents critical for p38α binding (as established by the BIRB 796 SAR [2]), it can function as a structurally matched negative control in p38 MAP kinase inhibitor screening cascades. Using this compound alongside bona fide p38 inhibitors helps distinguish assay artifacts arising from the naphthalene-urea scaffold from genuine kinase inhibition.

Reference Standard for LDH Inhibitor Patent SAR Profiling

As Compound 156 in the US 10,961,200 and US 11,247,971 patent families [3], this molecule serves as a defined SAR reference point within the LDH inhibitor patent landscape. Medicinal chemistry teams optimizing LDH inhibitor potency or selectivity can use this compound as a benchmark for evaluating the impact of naphthalen-1-ylmethyl substitution relative to other aryl-methyl variants (e.g., 4-chlorobenzyl, 2-methoxyphenyl) on LDHA inhibitory activity.

Quote Request

Request a Quote for 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.